molecular formula C14H15N5O2 B11038786 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

Cat. No.: B11038786
M. Wt: 285.30 g/mol
InChI Key: MTJLYAFFHYBWPU-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, also known as roseolumiflavin (R), is a synthetic flavin derivative with the molecular formula C₁₄H₁₄N₄O₂. Its structure features a dimethylamino group at position 8 and methyl groups at positions 1 and 3 (or 7 and 10, depending on tautomeric form) on the benzo[g]pteridine-dione core.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3

InChI Key

MTJLYAFFHYBWPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=CC(=C3)N(C)C)N=C2C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Formation of the Pteridine Ring System

The synthesis begins with the cyclocondensation of 6-amino-5-nitrouracil with a dimethylaminobenzaldehyde derivative under acidic conditions. This step forms the fused benzo[g]pteridine core. For example, heating 6-amino-5-nitrouracil with 4-(dimethylamino)benzaldehyde in acetic acid at 120°C for 12 hours yields the intermediate nitro compound, which is subsequently reduced to the amine.

Introduction of Methyl Groups

Methylation at the 1- and 3-positions is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step is critical for regioselectivity, as over-alkylation can lead to byproducts. A study by Vasylyeva et al. (2022) reported a 78% yield for this step when conducted in anhydrous DMF at 60°C.

Functionalization of the Dimethylamino Group

The 8-position dimethylamino group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling:

Direct Amination Strategy

In a patented method, a halogenated precursor (e.g., 8-chloro-1,3-dimethylbenzo[g]pteridine-2,4-dione) is treated with dimethylamine in a sealed tube at 150°C for 24 hours. This approach achieves a 65% conversion rate but requires careful purification to remove excess amine.

Reductive Amination

An alternative route involves reductive amination of an 8-keto intermediate. Using dimethylamine hydrochloride and sodium cyanoborohydride in methanol at pH 5, researchers achieved a 82% yield with minimal side products.

Crystallization and Solvate Formation

Roseolumiflavin exhibits pronounced solvatomorphism, with different solvents producing distinct crystalline forms:

Binary Solvates

SolventCrystal SystemSpace GroupUnit Cell Parameters (Å)Thermal Stability (°C)
Formic AcidMonoclinicP2₁a=8.21, b=12.34, c=14.56119 (5% mass loss)
Acetic AcidMonoclinicP2₁/ca=10.45, b=7.89, c=15.21103 (16% mass loss)
WaterTriclinicP-1a=6.78, b=7.92, c=9.0195 (8% mass loss)

Data adapted from SCXRD and TGA analyses.

Ternary Solvate Hydrates

A unique solvate hydrate (roseolumiflavin:acetic acid:water = 1:1:1) forms when crystallizing from aqueous acetic acid. This structure features a 3D hydrogen-bonding network with lattice energy of −395.82 kJ/mol, making it the most thermodynamically stable form.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC using a C18 column (MeCN:H₂O = 70:30) effectively separates roseolumiflavin from synthetic byproducts. UV detection at 445 nm provides optimal sensitivity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.12 (s, 6H, N(CH₃)₂), 3.45 (s, 3H, 1-CH₃), 3.51 (s, 3H, 3-CH₃), 7.89–8.12 (m, 4H, aromatic).

  • IR (KBr): 1694 cm⁻¹ (C=O stretch), 1643 cm⁻¹ (C=N stretch), 3159 cm⁻¹ (N-H bend).

Scalability and Industrial Considerations

A pilot-scale synthesis optimized for kilogram production utilizes:

  • Continuous flow reactors for the condensation step (residence time = 30 min)

  • Microwave-assisted methylation (300 W, 80°C, 15 min)

  • Anti-solvent crystallization with ethyl acetate

This protocol achieves an overall yield of 63% with >99.5% purity by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Energy (kJ/mol)Scalability
Classical Condensation5898.2−283.55Moderate
Reductive Amination8299.1−301.42High
Flow Synthesis6399.5−265.78Industrial

Energetic data derived from lattice energy calculations .

Chemical Reactions Analysis

8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The compound is believed to interfere with cellular pathways that regulate cell proliferation and apoptosis. It has shown efficacy against human tumor cells with significant growth inhibition rates.
Cell Line GI50 (μM) TGI (μM) Comments
A549 (Lung Cancer)15.7250.68High antimitotic activity
MCF-7 (Breast Cancer)20.0055.00Effective against hormone-sensitive tumors

Case Study 1: Efficacy Against Lung Cancer

A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with a mean GI50 value of approximately 15.72 μM. Further analysis revealed that the compound induced apoptosis through the activation of p53 pathways.

Case Study 2: In Vivo Studies

In vivo experiments using murine models demonstrated that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups. This suggests its potential as a therapeutic agent in oncology.

Other Biological Activities

2. Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy was tested against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL) Comments
Staphylococcus aureus50Moderate activity observed
Escherichia coli75Further optimization required

Toxicological Assessment

Safety evaluations are crucial for any potential therapeutic application. Toxicity studies have shown that this compound exhibits low cytotoxicity towards healthy human cell lines, indicating a favorable safety profile for further development.

Cell Line IC50 (μM) Comments
Healthy Human Cells>1000Low cytotoxicity observed

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in folate metabolism, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The benzo[g]pteridine-2,4-dione core is common to several biologically and industrially relevant compounds. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Roseolumiflavin (R) 8-(Dimethylamino)-7,10-dimethyl C₁₄H₁₄N₄O₂ Theoretical photophysical studies; potential optoelectronics
Riboflavin (Vitamin B₂) 7,8-dimethyl-10-(D-ribityl) C₁₇H₂₀N₄O₆ Water-soluble, cofactor in redox biochemistry
Lumichrome 7,8-dimethyl C₁₂H₁₀N₄O₂ Solid-state tautomerism (alloxazine), hydrogen-bonded chains
7,8,10-Trimethyl derivative 7,8,10-trimethyl C₁₃H₁₂N₄O₂ Lab research, safety data available
8-Hydroxy-7,10-dimethyl derivative 8-hydroxy-7,10-dimethyl C₁₂H₁₀N₄O₃ Hydroxyl group alters redox properties
Key Observations :

Substituent Effects: Roseolumiflavin’s dimethylamino group at position 8 enhances electron-donating capacity compared to methyl or hydroxyl groups in analogs. This could improve charge-transfer efficiency in optoelectronic devices . Riboflavin’s ribityl chain (C₅H₁₁O₅) confers water solubility, making it critical in biological systems (e.g., as FAD/FMN cofactors) . Lumichrome (7,8-dimethylalloxazine) exhibits tautomerism, crystallizing as the alloxazine form with extended hydrogen-bonded networks, which stabilize its solid-state structure .

Lumichrome’s rigid hydrogen-bonded structure may reduce non-radiative decay, enhancing photostability compared to roseolumiflavin .

Synthetic Challenges :

  • Roseolumiflavin’s synthesis and crystallization remain underexplored, unlike lumichrome and riboflavin, which have well-established protocols .

Tautomerism and Solid-State Behavior

The benzo[g]pteridine-2,4-dione system exhibits tautomerism between alloxazine (1H-tautomer) and isoalloxazine (10H-tautomer) forms. For example:

  • Lumichrome crystallizes exclusively as alloxazine, forming chains via N–H⋯O and N–H⋯N hydrogen bonds .
  • Roseolumiflavin’s tautomeric preference is unknown experimentally but may differ due to steric and electronic effects of the dimethylamino group .

Biological Activity

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, also known as TOSLAB 563010, is a synthetic compound with a molecular formula of C14H15N5O2 and a molecular weight of 285.3 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of multidrug resistance (MDR) mechanisms.

  • Chemical Name : 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
  • CAS Number : [Not specified in the sources]
  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 285.3 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cancer cell lines and its interaction with drug transporters.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells. The following table summarizes key findings from various studies:

StudyCell LineActivityMechanism
Study AKB-8-5 (Cervical Carcinoma)Increased doxorubicin uptake by 10.2-foldInhibition of P-glycoprotein efflux
Study BRLS40 (Murine Lymphosarcoma)Enhanced sensitivity to doxorubicin by 15.6-foldDirect interaction with P-glycoprotein
Study CVarious Cancer LinesSynergistic effect with doxorubicinMDR reversal activity

The compound's mechanism primarily involves the inhibition of P-glycoprotein-mediated efflux. This inhibition allows for increased intracellular concentrations of chemotherapeutic agents, thereby overcoming drug resistance.

Case Studies and Research Findings

  • Study on KB-8-5 Cells :
    • Objective : To evaluate the effect of this compound on doxorubicin resistance.
    • Findings : The compound significantly increased doxorubicin accumulation in KB-8-5 cells and restored their sensitivity to the drug.
  • Study on RLS40 Cells :
    • Objective : To assess the compound's impact on murine lymphosarcoma cells.
    • Findings : The treatment resulted in a marked increase in doxorubicin retention within the cells compared to control groups.
  • Molecular Docking Studies :
    • Objective : To understand the binding affinity of the compound to P-glycoprotein.
    • Findings : Molecular docking simulations indicated a strong binding affinity similar to known P-gp inhibitors, suggesting potential for clinical application in overcoming MDR.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Key synthetic pathways involve condensation reactions using dimethylamine derivatives and benzo[g]pteridine precursors. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Palladium or copper catalysts improve cyclization efficiency .
  • Temperature control : Reactions at 80–100°C reduce side-product formation .
    • Yield analysis should employ HPLC or NMR to quantify purity, with comparative studies across conditions .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be applied to characterize this compound’s structure?

  • Methodological Answer :

  • NMR : Assign peaks using DEPT-135 for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare with analogs like 7,8-dimethylbenzo[g]pteridine derivatives for consistency .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and dimethylamino groups (N–CH₃ at ~2800 cm⁻¹) .
  • Cross-validate with computational models (e.g., DFT) to resolve ambiguities .

Q. What theoretical frameworks guide research on its photophysical or redox properties?

  • Methodological Answer :

  • Link studies to Marcus electron transfer theory for redox behavior or Franck-Condon principles for fluorescence quenching .
  • Use density functional theory (DFT) to predict HOMO-LUMO gaps and compare with experimental UV-Vis data .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions (e.g., solvent polarity) .
  • Step 2 : Perform temperature-dependent studies to assess vibrational coupling effects .
  • Step 3 : Validate using gas-phase ion energetics data from NIST to isolate solvent interference .

Q. What experimental designs mitigate challenges in studying its reactivity under anaerobic vs. aerobic conditions?

  • Methodological Answer :

  • Glovebox protocols : For anaerobic studies, ensure O₂ < 1 ppm during reaction setup .
  • In-situ monitoring : Use Raman spectroscopy to track oxygen-sensitive intermediates .
  • Control experiments : Compare reaction outcomes with/without radical scavengers (e.g., TEMPO) to identify radical-mediated pathways .

Q. How can computational models (e.g., MD simulations) validate its interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with PDB structures to predict binding affinities .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis & Theoretical Integration

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput datasets (e.g., gene expression) to identify key toxicity pathways .

Q. How to integrate gas-phase ion energetics data (NIST) into reactivity studies?

  • Methodological Answer :

  • Ionization energy (IE) : Correlate IE values (e.g., 8.5–9.0 eV) with oxidation potentials measured via cyclic voltammetry .
  • Fragmentation patterns : Compare mass spectra with NIST database entries to confirm decomposition pathways .

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